molecular formula C5H16Br4N4S2 B8100960 3-Carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide

3-Carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide

Cat. No.: B8100960
M. Wt: 516.0 g/mol
InChI Key: LJKGTEOMCHFHOS-UHFFFAOYSA-N
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Description

3-Carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of both carbamimidoyl and thioate functional groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide typically involves a multi-step process. One common method includes the reaction of aryl diazonium fluoroborates with aryl isothiocyanates and amines in the presence of a base such as triethylamine (Et3N) at room temperature . This method is advantageous due to its mild reaction conditions and the absence of a catalyst, making it an efficient and environmentally friendly approach.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can optimize the reaction conditions, such as temperature and pressure, to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include diazonium salts, isothiocyanates, and amines. The reactions are typically carried out in solvents like dimethylformamide (DMF) under ambient conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-Carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide involves its interaction with molecular targets through its functional groups. The carbamimidoyl and thioate groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamimidothioate derivatives, such as S-aryl carbamimidothioates and methyl carbamimidothioate sulfate .

Uniqueness

What sets 3-Carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide apart is its unique combination of functional groups, which provides a distinct reactivity profile. This makes it particularly valuable in applications requiring specific chemical modifications or interactions.

Properties

IUPAC Name

3-carbamimidoylsulfanylpropyl carbamimidothioate;tetrahydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4S2.4BrH/c6-4(7)10-2-1-3-11-5(8)9;;;;/h1-3H2,(H3,6,7)(H3,8,9);4*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKGTEOMCHFHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(=N)N)CSC(=N)N.Br.Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Br4N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5442-32-0
Record name Carbamimidothioic acid, C,C'-1,3-propanediyl ester, hydrobromide (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-trimethylenebisisothiouronium dibromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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